3-Methyl-3-piperidinooxindole
Description
Structure
3D Structure
Properties
CAS No. |
55490-24-9 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-methyl-3-piperidin-1-yl-1H-indol-2-one |
InChI |
InChI=1S/C14H18N2O/c1-14(16-9-5-2-6-10-16)11-7-3-4-8-12(11)15-13(14)17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,17) |
InChI Key |
LWKNVQZPRGAQEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1=O)N3CCCCC3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 3 Piperidinooxindole and Its Analogues
Established Reaction Pathways for the Construction of the 3-Methyl-3-piperidinooxindole Scaffold
The formation of the oxindole (B195798) core, particularly with a quaternary carbon at the C-3 position, has been a long-standing challenge in organic synthesis. Several classical methods have been adapted over time to meet the demand for increasingly complex structures like this compound.
Adaptations of the Stollé Cyclization for Oxindole Formation
The Stollé synthesis is a powerful and direct method for producing oxindoles, which traditionally involves the reaction of an aniline (B41778) with an α-haloacid chloride or oxalyl chloride. wikipedia.org The process consists of two primary steps: an initial amide coupling, followed by an intramolecular Friedel–Crafts reaction, which requires a Lewis acid catalyst to facilitate the cyclization. wikipedia.orgresearchgate.net
While the conventional Stollé reaction is highly effective for N-substituted and C-3 unsubstituted oxindoles, its application for creating a 3,3-disubstituted center, as required for this compound, is not direct. orgsyn.org Adaptations to the standard protocol are necessary. A hypothetical adaptation would involve a multi-step sequence. First, a standard Stollé cyclization could be performed to synthesize a 3-methyloxindole (B30408). This would be followed by a subsequent C-3 functionalization step to introduce the piperidino group. The initial step would require reacting a suitable N-alkylaniline with an α-halopropionyl chloride. The subsequent introduction of the piperidino moiety at the already substituted C-3 position would represent a significant synthetic hurdle, likely requiring strong bases to generate the enolate for a nucleophilic substitution or employing modern catalytic methods.
Modifications of Julian and Pikl's Protocol for 3-Substituted Oxindole Synthesis
The Julian and Pikl protocol is a cornerstone in the synthesis of 3-substituted oxindoles, famously applied in the synthesis of physostigmine (B191203) and its analogues. wikipedia.orgclockss.orgub.edu The core of this method involves the α-alkylation of a pre-formed oxindole enolate. ub.edu This approach has been extensively modified to access a wide variety of C-3 functionalized oxindoles. ub.edu
For the synthesis of this compound, a sequential application of this protocol is the most logical strategy. The process would involve two distinct substitution steps at the C-3 position:
Introduction of the Methyl Group: An N-protected oxindole can be deprotonated with a suitable base (e.g., sodium ethoxide) to form the corresponding enolate, which is then alkylated with a methylating agent like methyl iodide.
Introduction of the Piperidino Group: The resulting 3-methyloxindole would then undergo a second functionalization. This is more challenging and represents a significant modification of the original protocol. It could potentially be achieved through an electrophilic amination of the 3-methyloxindole enolate using an appropriate N-electrophile derived from piperidine (B6355638). Alternatively, a halo- a leaving group could be installed on the methyl group, followed by nucleophilic substitution by piperidine, although this is a less direct approach to the desired scaffold.
The success of this sequential strategy hinges on the careful choice of protecting groups and reaction conditions to manage the reactivity of the oxindole core and prevent side reactions. ub.edu
Strategies for Direct Synthesis from Indole (B1671886) Precursors via Specific Modifications
The direct conversion of an indole core into a 3,3-disubstituted oxindole offers an alternative and potentially more convergent synthetic route. This typically involves an oxidation of the indole C2-C3 bond. For instance, 1,3-dimethyloxindole can be synthesized through the direct oxidation of 1,3-dimethylindole (B1617634) using reagents like dimethyl sulfoxide (B87167) (DMSO) in the presence of strong acid. nih.gov
Applying this strategy to this compound would require the synthesis of a corresponding 3-methyl-3-piperidinoindole precursor. The subsequent oxidation of this highly electron-rich and sterically hindered indole would be a key challenge. Another approach involves the functionalization and oxidation of simpler indoles. For example, methods have been developed for the synthesis of 3,3-dichloro-2-oxindoles from N-substituted indoles using NaCl as a chlorine source and H₂O as an oxygen source in an environmentally friendly process. researchgate.net This demonstrates that the indole ring can be concurrently oxidized and functionalized at the C-3 position. A potential strategy for the target compound could involve the reaction of a 3-methyloxindole precursor with an activated piperidine species under oxidative conditions.
Regioselective and Stereoselective Synthetic Approaches to this compound
Modern synthetic chemistry provides more sophisticated tools for the construction of complex molecules, offering higher efficiency and control over selectivity.
Multicomponent Reaction (MCR) Strategies for Complex Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. rsc.orgrsc.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. rsc.orgnih.gov The synthesis of 3,3-disubstituted oxindoles is an area where MCRs have been successfully applied, often using isatin (B1672199) as a key building block. rsc.orgnih.gov
A common MCR strategy involves a Knoevenagel condensation of isatin with an active methylene (B1212753) compound, followed by a Michael addition. rsc.org To construct the this compound scaffold, one could envision a three-component reaction between an isatin derivative, a methyl-donating nucleophile (such as a methyl-Grignard reagent or a related organometallic species), and piperidine. The reaction would proceed through the initial attack of the methyl nucleophile on the C3-ketone of the isatin, followed by condensation and intramolecular cyclization involving piperidine.
The table below shows representative yields for MCRs used to generate analogous 3,3-disubstituted oxindole structures, highlighting the general effectiveness of this approach. rsc.org
| Entry | Isatin Derivative | Ketone | Product | Yield (%) |
| 1 | Isatin | Acetone (B3395972) | 3-(2-oxopropyl)-3-hydroxyindolin-2-one derivative | 98% |
| 2 | 5-Methylisatin | Acetone | 5-Methyl-3-(2-oxopropyl)-3-hydroxyindolin-2-one derivative | 96% |
| 3 | 5-Chloroisatin | Acetone | 5-Chloro-3-(2-oxopropyl)-3-hydroxyindolin-2-one derivative | 97% |
| 4 | Isatin | Cyclopentanone | Spiro[cyclopentane-1,3'-indoline] derivative | 92% |
| 5 | Isatin | Cyclohexanone | Spiro[cyclohexane-1,3'-indoline] derivative | 95% |
This table presents data on analogous MCRs leading to 3,3-disubstituted oxindoles, demonstrating the high efficiency of these methods.
Catalytic C3 Alkylation Techniques for Introducing the Piperidino Moiety
The direct, catalytic functionalization of the C-3 position of oxindoles is a highly sought-after transformation. For a molecule like this compound, this would involve the regioselective introduction of both a methyl and a piperidino group at the same carbon atom.
Recent advances have focused on metal-free catalytic systems. A notable example is the use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the direct C-3 alkylation of oxindoles. acs.orgnih.govacs.org This method utilizes the borane's ability to mediate the heterolytic cleavage of α-nitrogen C-H bonds in amine-based alkylating agents, generating an electrophilic iminium ion that is then trapped by the oxindole nucleophile. acs.orgacs.org This approach is particularly relevant as it avoids issues like dialkylation, which can be problematic under other conditions. acs.org
To synthesize this compound, a two-step catalytic approach could be employed:
Catalytic Methylation: A 3-unsubstituted oxindole could first be methylated at the C-3 position using a catalytic method.
Catalytic Amination: The resulting 3-methyloxindole would then be subjected to a catalytic C-N bond-forming reaction to introduce the piperidino group. This could potentially be achieved through a catalytic reaction with an electrophilic piperidine source or via a transition-metal-catalyzed amination of the 3-methyloxindole enolate.
The table below summarizes the effectiveness of B(C₆F₅)₃ in catalyzing the C-3 alkylation of various oxindoles with amine-based reagents, demonstrating the potential of this methodology. acs.org
| Entry | Oxindole Substrate | Amine Reagent | Product | Yield (%) |
| 1 | 1-Methyloxindole | N,N,4-Trimethylaniline | 1,3-Dimethyl-3-(p-tolylamino)indolin-2-one | 99% |
| 2 | Oxindole | N,N,4-Trimethylaniline | 3-Methyl-3-(p-tolylamino)indolin-2-one | 88% |
| 3 | 1-Benzyloxindole | N,N,4-Trimethylaniline | 1-Benzyl-3-methyl-3-(p-tolylamino)indolin-2-one | 95% |
| 4 | 5-Methoxyoxindole | N,N,4-Trimethylaniline | 5-Methoxy-3-methyl-3-(p-tolylamino)indolin-2-one | 85% |
This table illustrates the yields obtained from B(C₆F₅)₃-catalyzed C-3 alkylation of oxindoles, indicating a powerful method for creating C-C and potentially C-N bonds at the C-3 position.
Reductive Heck Reactions for Piperidine Functionalization in Oxindole Derivatives
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a palladium-catalyzed coupling of unsaturated halides with alkenes. A significant variation of this reaction is the reductive Heck reaction, which intercepts the alkylpalladium(II) intermediate with a hydride source, leading to the formation of a new C-H bond instead of the typical β-hydride elimination product. nih.gov This transformation is particularly valuable for the synthesis of functionalized heterocyclic compounds. researchgate.netclockss.org
While the direct piperidine functionalization of a 3-methyloxindole core via a reductive Heck reaction is not extensively documented, the principles of this methodology can be applied to the synthesis of precursors for 3,3-disubstituted oxindoles. nih.gov The asymmetric reductive Heck cyclization has been successfully employed to create 3,3-disubstituted oxindoles, showcasing the reaction's utility in constructing quaternary carbon centers. nih.gov This approach typically involves the cyclization of a tethered alkene onto an aryl halide.
For the synthesis of a piperidine-functionalized oxindole, a plausible strategy would involve the preparation of an N-alkenyl-2-haloanilide precursor. The intramolecular reductive Heck cyclization of this substrate would lead to the formation of a spiro-oxindole-piperidine system. Subsequent reductive ring-opening of the spirocyclic intermediate could then yield the desired 3-substituted oxindole. The choice of hydride source, often a formate (B1220265) salt, is crucial for favoring the reductive pathway over the traditional Heck pathway. nih.gov
The development of enantioselective reductive Heck reactions has further expanded the synthetic utility, allowing for the creation of chiral 3,3-disubstituted oxindoles with high enantiopurity. rsc.org This is achieved through the use of chiral ligands that control the stereochemistry of the newly formed stereocenter.
| Reaction Type | Catalyst/Reagents | Key Features | Potential Application for Oxindole Synthesis |
| Intramolecular Reductive Heck Cyclization | Palladium catalyst, Hydride source (e.g., formate) | Forms cyclic structures, Can create quaternary centers | Synthesis of spiro-oxindole-piperidines as precursors. nih.govrsc.org |
| Asymmetric Reductive Heck Cyclization | Chiral Palladium catalyst, Hydride source | Enantioselective formation of chiral centers | Synthesis of enantiomerically enriched 3,3-disubstituted oxindoles. |
Synthesis of 1-Alkyl-3-trimethylindole Derivatives for Analog Generation
The generation of analogues of this compound often requires access to a diverse range of substituted indole precursors. The synthesis of 1-alkyl-3-trimethylindole derivatives serves as a key strategy for introducing structural diversity at the indole nitrogen and the C3 position.
A rapid and efficient one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles. rsc.org This method utilizes a Fischer indolization followed by an in-situ N-alkylation sequence. The process involves the reaction of an aryl hydrazine (B178648) with a ketone to form the indole core, which is then immediately alkylated at the nitrogen atom using an alkyl halide in the presence of a base. rsc.org This approach is highly versatile due to the commercial availability of a wide array of aryl hydrazines, ketones, and alkyl halides, enabling the rapid generation of a library of diversely substituted indoles. rsc.org
For the specific synthesis of 1-alkyl-3-trimethylindole derivatives, one could employ 1,2-dimethylhydrazine (B38074) and acetone in the Fischer indolization step to generate 1,2,3-trimethylindole. Subsequent N-alkylation with various alkyl halides would then yield the desired 1-alkyl-2,3,3-trimethylindole precursors. These precursors can then be further elaborated to the corresponding oxindoles.
Direct C3 alkylation of indoles provides another avenue for the synthesis of these precursors. For instance, the B(C6F5)3-catalyzed direct methylation of 1,2-dimethylindole (B146781) at the C3 position has been reported. acs.org This method offers a direct approach to installing the methyl group at the desired position.
| Method | Starting Materials | Key Reagents | Products | Advantages |
| One-pot Fischer Indolization/N-Alkylation | Aryl hydrazine, Ketone, Alkyl halide | Acid catalyst, Base (e.g., NaH) | 1,2,3-Trisubstituted indoles | Rapid, high-yielding, broad substrate scope. rsc.org |
| Direct C3 Alkylation | Substituted indole | B(C6F5)3 catalyst | C3-alkylated indoles | Direct functionalization of the indole core. acs.org |
Derivatization and Functionalization Strategies for this compound Analogues
The derivatization of the this compound scaffold is crucial for exploring structure-activity relationships and optimizing biological activity. The primary points for functionalization include the oxindole nitrogen (N1), the piperidine ring, and the aromatic ring of the oxindole core.
A variety of synthetic methodologies have been developed for the synthesis of 3-substituted-3-aminooxindoles, which are key intermediates for accessing analogues of this compound. rsc.org These methods often involve the catalytic enantioselective addition of nucleophiles to isatin imines. beilstein-journals.org For instance, the aza-Morita–Baylis–Hillman reaction of isatin-derived ketimines with various activated olefins, catalyzed by chiral phosphines or amino catalysts, provides access to chiral 3-substituted 3-amino-2-oxindoles with excellent enantioselectivity. rsc.org
The piperidine moiety itself can be a site for further derivatization. Standard N-alkylation or N-acylation reactions can be employed to introduce a variety of substituents on the piperidine nitrogen. Furthermore, functionalization of the piperidine ring at its carbon atoms can be achieved through various C-H activation strategies, although this can be challenging.
Functionalization of the aromatic ring of the oxindole core can be achieved through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the substituents on the oxindole ring will govern the position of the incoming electrophile. These derivatized oxindoles can then be carried through the synthetic sequence to generate a diverse library of analogues.
The development of tandem reactions, such as a one-pot arylation and acyl protected amination of isatin, provides a direct route to a wide variety of 3-aryl-3-amidooxindoles. researchgate.net This highlights the power of multicomponent reactions in rapidly assembling complex and diverse molecular architectures based on the oxindole scaffold. nih.gov
| Functionalization Site | Reaction Type | Reagents/Catalysts | Potential Modifications |
| Oxindole Nitrogen (N1) | N-Alkylation, N-Arylation | Alkyl/Aryl halides, Base | Introduction of various alkyl or aryl groups. |
| Piperidine Nitrogen | N-Alkylation, N-Acylation | Alkyl halides, Acyl chlorides | Modification of the piperidine substituent. |
| Oxindole Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents, etc. | Introduction of substituents on the benzene (B151609) ring. |
| C3 Position | Nucleophilic addition to isatin imines | Chiral catalysts, Nucleophiles | Access to diverse 3-aminooxindole analogues. beilstein-journals.orgrsc.org |
Chemical Reactivity and Mechanistic Investigations of 3 Methyl 3 Piperidinooxindole
Reactivity of the Oxindole (B195798) Lactam Ring System
The oxindole core is characterized by a bicyclic structure where a benzene (B151609) ring is fused to a five-membered lactam (a cyclic amide) ring. wikipedia.orgworldscientific.com The presence of the quaternary center at the C3 position in 3-Methyl-3-piperidinooxindole significantly influences the reactivity of this lactam system compared to its 3-monosubstituted counterparts.
The amide bond within the lactam ring is generally stable but can undergo cleavage under specific conditions. For instance, N-1 substituted 3,3-disubstituted oxindoles containing a terminal amino group on a C3-alkyl chain have been shown to isomerize into medium- to large-sized lactams, indicating that the lactam ring can be opened and reformed. figshare.com This suggests that under certain catalytic conditions, the lactam of this compound could be susceptible to ring-opening reactions.
Reduction of the lactam carbonyl group is another potential transformation. While less common than reactions at the C3 position, the use of powerful reducing agents can convert the amide to an amine, leading to the corresponding indoline (B122111) derivative.
Furthermore, the oxindole skeleton itself can be subject to skeletal rearrangement. Recent studies have demonstrated that 3,3-disubstituted oxindoles can undergo regiodivergent ring-expansion to form quinolinone isomers under specific catalytic conditions. acs.org This transformation proceeds through intermediates that involve the modification of the C3 substituent and subsequent bond migration, highlighting the latent reactivity of the oxindole core.
| Reaction Type | Description | Potential Outcome for this compound | Reference Context |
|---|---|---|---|
| Lactam Hydrolysis/Cleavage | Cleavage of the amide bond in the five-membered ring. Generally requires harsh conditions (strong acid or base) for 3,3-disubstituted oxindoles. | Ring-opening to form a 2-aminophenyl acetic acid derivative. | General amide chemistry. |
| Isomerization/Ring Expansion | Under specific conditions (e.g., N-1 activation), the lactam can ring-open and re-close to form a larger ring. | Formation of a medium-sized lactam containing the 2-aminophenyl moiety. figshare.com | figshare.com |
| Skeletal Rearrangement | Transformation of the oxindole core into a different heterocyclic system, such as a quinolinone. | Conversion to a substituted quinolinone derivative. acs.org | acs.org |
| Carbonyl Reduction | Reduction of the C2-carbonyl group to a methylene (B1212753) group. | Formation of 3-methyl-3-piperidinoindoline. | General amide reduction chemistry. |
Transformations Involving the Piperidine (B6355638) Moiety
The piperidine ring attached at the C3 position is a saturated N-heterocycle whose reactivity is influenced by its connection to the oxindole core. As a tertiary amine, the nitrogen atom is nucleophilic and basic, though its reactivity may be sterically hindered by the adjacent quaternary center.
Oxidation of the piperidine ring is a significant transformation. Studies on analogous N-aryl and N-heteroaryl piperidines have shown that oxidation often occurs at the α-carbon to the nitrogen atom. rsc.orgnih.gov For example, the oxidation of 1-(arylazo)piperidines with potassium permanganate (B83412) yields various oxidized products, including piperidin-2-ones. rsc.org This suggests that this compound could be oxidized to the corresponding 3-methyl-3-(2-oxopiperidin-1-yl)oxindole. Such oxidations can proceed through the formation of an intermediate N-acyliminium ion, which is then trapped by a nucleophile. nih.gov
Another potential reaction is the cleavage of the C3-N bond connecting the piperidine ring to the oxindole. This bond, linking a quaternary carbon to a nitrogen, can be cleaved under various conditions, including reductive, oxidative, or catalytic protocols that proceed via radical intermediates or involve weak N-O bond cleavage in analogous systems. nih.govmdpi.com
Modern synthetic methods also allow for the C-H functionalization of saturated heterocycles like piperidine, although this would be challenging given the steric congestion around the oxindole junction. nih.gov
| Reaction Type | Description | Potential Outcome for this compound | Reference Context |
|---|---|---|---|
| N-Quaternization | Alkylation of the tertiary piperidine nitrogen with an alkyl halide. | Formation of a quaternary ammonium (B1175870) salt. | General tertiary amine reactivity. |
| α-C-H Oxidation | Oxidation of the C-H bond adjacent (alpha) to the piperidine nitrogen. | Formation of a lactam, 3-methyl-3-(2-oxopiperidin-1-yl)oxindole. | rsc.orgnih.gov |
| C3-N Bond Cleavage | Scission of the bond between the oxindole C3 and the piperidine nitrogen. | Decomposition or rearrangement into separate oxindole and piperidine-derived fragments. | nih.govmdpi.com |
Stereochemical Dynamics and Inversion Pathways
The stereochemistry of this compound is defined by several key features. The most prominent is the chiral quaternary carbon at the C3 position. Being a fully substituted carbon atom, this stereocenter is configurationally stable under typical conditions and does not readily undergo inversion. The synthesis of such spirocyclic oxindoles often employs stereoselective methods to control the absolute configuration of this center. rsc.orgnih.gov
The piperidine ring adopts a chair conformation to minimize steric strain. This chair is not static but undergoes rapid ring inversion (chair-chair interconversion) at room temperature. In this compound, the oxindole moiety acts as a bulky substituent on the nitrogen atom. The ring inversion process would involve the interchange of axial and equatorial positions of the substituents on the piperidine carbons, with the energy barrier being a key parameter of its dynamic behavior.
Another level of stereochemical complexity can arise in derivatives of this compound. If bulky substituents are introduced at the N1 position of the oxindole or at the ortho position of the N-aryl group (in related structures), restricted rotation around the N-Caryl bond can occur, leading to a form of axial chirality known as atropisomerism. nih.govdicp.ac.cn While the parent this compound is not atropisomeric, this is a critical consideration in the design of its derivatives.
| Stereochemical Feature | Description | Relevance to this compound |
|---|---|---|
| Quaternary Stereocenter (C3) | A carbon atom bonded to four different non-hydrogen substituents, resulting in chirality. | The C3 atom is a stable chiral center, making the molecule exist as a pair of enantiomers. |
| Piperidine Ring Conformation | The six-membered piperidine ring exists predominantly in a low-energy chair conformation. | The molecule undergoes dynamic chair-chair interconversion. The oxindole group is a large substituent on the nitrogen. |
| Atropisomerism | Axial chirality arising from hindered rotation around a single bond. | Not present in the parent molecule, but could be induced in derivatives with bulky N1-substituents on the oxindole ring. nih.govdicp.ac.cn |
Reaction Kinetics and Thermodynamic Considerations in Oxindole Derivatization
The kinetics and thermodynamics of reactions involving 3,3-disubstituted oxindoles are governed by both steric and electronic factors. The quaternary center at C3 creates significant steric hindrance, which can dramatically affect the rates of reactions involving this position or the adjacent lactam carbonyl.
Reaction Kinetics: Kinetic studies on the derivatization of related systems provide insight into the factors controlling reactivity. For example, in the kinetic resolution of 2-arylpiperidines by deprotonation, the rate of proton abstraction is highly dependent on the stereochemical environment created by a chiral ligand. acs.org For this compound, nucleophilic attack at the C2 carbonyl or substitution at the N1 position would be kinetically influenced by the bulky C3 substituent.
In cycloaddition reactions involving oxindole derivatives, the stereochemical outcome is often controlled by the transition state energetics, where steric repulsion and electronic interactions dictate the favored pathway. mdpi.com DFT computational studies on related systems have been used to model these transition states and predict product ratios. acs.org For instance, in the bimetallic iridium/magnesium-catalyzed allylic alkylation of oxindole nucleophiles, DFT calculations revealed that steric hindrance between the ligands of the two metals is the dominant factor controlling the energy barrier and thus the reaction's stereoselectivity. acs.orgacs.org
Thermodynamic Considerations: The stability of the 3,3-disubstituted oxindole scaffold is a key thermodynamic parameter. The fusion of the aromatic benzene ring with the five-membered lactam creates a rigid and thermodynamically stable core. However, as noted earlier, isomerization to larger, medium-sized lactams can be favorable under certain conditions, particularly when the N1 position is substituted with an electron-withdrawing group, which may destabilize the oxindole ring relative to the ring-opened or isomerized product. figshare.com
Computational chemistry has been employed to evaluate the thermodynamics of reactions involving related heterocyclic systems. For example, thermodynamic cycles have been used to calculate the Gibbs free energy of oxidation for Rh(III) complexes in catalytic cycles, demonstrating the thermodynamic feasibility of certain mechanistic pathways. nih.gov Similar approaches could be applied to quantify the stability of this compound and the energy changes associated with its transformations.
| Parameter | Influencing Factors | Implications for this compound |
|---|---|---|
| Reaction Rate (Kinetics) | Steric hindrance at C3, electronic nature of substituents on the aromatic ring, catalyst choice, temperature. | Reactions at C2, N1, and the piperidine ring will be sterically influenced. Electron-donating or -withdrawing groups on the oxindole will modulate the nucleophilicity/electrophilicity of the system. |
| Transition State Energy | Steric and electronic interactions between reactants and catalysts in the transition state. | Determines the stereochemical outcome of asymmetric reactions. DFT studies on analogous systems show steric repulsion is often a controlling factor. acs.orgacs.org |
| Product Stability (Thermodynamics) | Ring strain, resonance stabilization, intramolecular interactions. | The oxindole core is generally stable, but N1-substituents can influence the thermodynamic favorability of ring-opening or isomerization reactions. figshare.com |
Biological Research Investigations of 3 Methyl 3 Piperidinooxindole
In Vitro Pharmacological Profiling and Cellular Activity
In vitro studies are fundamental to characterizing the pharmacological profile of a compound. These investigations, conducted on isolated cells and tissues, provide initial insights into a molecule's mechanism of action and potential therapeutic effects. Research on compounds structurally related to 3-Methyl-3-piperidinooxindole has focused on their effects on cancer cell viability and cardiac electrophysiology.
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. The intrinsic pathway of apoptosis is a key target for anticancer drug development. Research into novel piperidone compounds has demonstrated their ability to selectively induce cytotoxic effects in tumorigenic cells over non-cancerous cells. nih.gov
Treatment with these related piperidone compounds leads to the activation of the intrinsic apoptotic pathway. nih.gov This is characterized by several key cellular events, including the externalization of phosphatidylserine (B164497) on the cell surface, which can be quantified using Annexin V staining. nih.gov Studies on a related chromene derivative, identified as 3-NC, showed it effectively induces apoptosis in various human cancer cell lines, including HepG2 (liver), T47D (breast), and HCT116 (colon). nih.gov This induction is partly achieved through the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax. nih.gov The activation of Bax is a crucial step in the intrinsic pathway, leading to mitochondrial outer membrane permeabilization. mdpi.com Furthermore, other pro-apoptotic proteins like Noxa have been observed to accumulate following treatment with related piperidone compounds, contributing to cell death. nih.gov
Table 1: Effect of Related Compounds on Pro-Apoptotic Markers in Cancer Cell Lines
| Compound/Class | Cell Line(s) | Pro-Apoptotic Marker | Observed Effect | Reference |
| Piperidones (P3, P4, P5) | HL-60, CCRF-CEM | Phosphatidylserine Externalization | Significant Increase | nih.gov |
| Piperidones (P3, P4, P5) | Leukemia Cells | Noxa Accumulation | Increase | nih.gov |
| Chromene Derivative (3-NC) | HepG2, T47D, HCT116 | Bax Upregulation | Increase | nih.gov |
Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins, such as Bcl-2. nih.govresearchgate.net These proteins sequester pro-apoptotic members, thereby inhibiting cell death. nih.gov Consequently, the downregulation of these anti-apoptotic proteins is a significant strategy in cancer therapy.
Western blot analysis has been utilized to study the effects of related compounds on these key regulatory proteins. In studies involving the chromene derivative 3-NC, treatment of HepG2, T47D, and HCT116 cancer cells resulted in the marked downregulation of the anti-apoptotic protein Bcl-2. nih.gov The most significant effect was observed in the HepG2 cell line. nih.gov This reduction in Bcl-2 levels, combined with the simultaneous upregulation of pro-apoptotic proteins like Bax, shifts the cellular balance in favor of apoptosis, potentially overcoming chemotherapy resistance mechanisms. nih.gov
The antiarrhythmic potential of compounds can be assessed in vitro using isolated cardiac tissue preparations. These models allow for the direct measurement of a compound's effects on the electrophysiological properties of the heart, independent of systemic influences.
For example, the effects of certain 17-beta-aminoestratrienes have been studied on isolated guinea pig atria. nih.gov These compounds were found to reduce the maximum following frequency of the atria, an indicator of antiarrhythmic potential. nih.gov This action was linked to a reduction of the fast inward sodium current in cardiac cells, which is a characteristic of Class I antiarrhythmic agents. nih.gov Another model involves using isolated guinea pig hearts to simulate ischemia-reperfusion arrhythmia, a common cause of cardiac events. nih.gov This model was used to test extracts from Rauvolfia serpentina, which were found to possess antiarrhythmic effects. nih.gov These methodologies exemplify how the direct cardiac effects of a compound like this compound could be evaluated.
To understand a compound's mechanism of action at a molecular level, receptor binding and functional assays are employed. Sigma receptors, in particular, have emerged as potential targets for various therapeutic areas, including neuropsychiatric disorders and cancer. sigmaaldrich.com
Binding affinities for sigma receptors are typically determined using radioligand binding assays. For the sigma-1 receptor, [³H]-(+)-pentazocine is a commonly used radioligand. sigmaaldrich.com The affinity of a test compound is expressed as a Ki value, which represents the concentration required to occupy 50% of the receptors. For instance, a selective sigma-1 receptor antagonist was reported to have a Ki of 1.14 nM, indicating high affinity. ambeed.com While specific binding data for this compound is not detailed in the provided results, its piperidine (B6355638) moiety is a common structural feature in many sigma receptor ligands. sigmaaldrich.comnih.gov Functional assays can further elucidate the nature of the interaction, determining whether a compound acts as an agonist or an antagonist. For example, sigma-1 receptor agonists have been shown to potentiate NMDA receptor-mediated neurotransmission, while antagonists block these effects. nih.gov
Preclinical In Vivo Pharmacological Activity Studies for Mechanistic Elucidation
Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models. These preclinical investigations are essential for understanding a compound's pharmacological activity and mechanism in a whole living system.
Murine models are frequently used to assess the antiarrhythmic efficacy of novel compounds. These models can be designed to mimic different types of clinical arrhythmias.
One common approach is the aconitine-induced arrhythmia model in mice. nih.gov Aconitine is a cardiotoxin (B1139618) that induces arrhythmias by persistently activating sodium channels. The ability of a test compound to prevent or terminate these arrhythmias is a measure of its Class I antiarrhythmic activity. nih.gov Another clinically relevant model is ischemia-induced arrhythmia, which is often studied in rats. nih.gov In this model, a coronary artery is temporarily occluded to induce myocardial ischemia, followed by reperfusion, which triggers arrhythmias. The effectiveness of a compound in this model suggests potential utility in treating arrhythmias associated with myocardial infarction. nih.gov Studies on 17-beta-aminoestratrienes demonstrated their potency in both the aconitine-induced and ischemia-induced arrhythmia models, confirming their antiarrhythmic action in vivo. nih.gov
Investigations of Pharmacokinetic Profiles in Animal Models (e.g., Absorption, Distribution, Metabolism, Excretion)
No data is available on the absorption, distribution, metabolism, and excretion of this compound in any animal models.
Elucidation of Molecular and Cellular Mechanisms of Action
There are no published studies that investigate the molecular and cellular targets or the mechanism of action of this compound.
To fulfill the user's request, verifiable and specific research on "this compound" would be required. Without such data, any attempt to create the requested article would be speculative and would violate the core instruction of scientific accuracy.
Structure Activity Relationship Sar Studies of 3 Methyl 3 Piperidinooxindole and Its Analogues
Influence of Substituent Variations on Biological Potency and Selectivity
The biological profile of 3-Methyl-3-piperidinooxindole can be finely tuned by introducing various substituents at different positions on the molecule. These modifications can affect the compound's binding affinity to its biological target, its selectivity over other targets, and its pharmacokinetic properties.
The oxindole (B195798) core is a key structural feature of this compound, and its modification can significantly impact biological activity.
N1-Substitutions: The nitrogen atom at the 1-position of the oxindole ring is a common site for chemical modification. While specific studies on N1-substituted this compound are not extensively detailed in the available literature, SAR studies on related spirooxindole compounds suggest that the nature of the substituent at this position can influence potency and selectivity. For instance, the introduction of small alkyl groups, aryl moieties, or groups capable of hydrogen bonding can alter the compound's interaction with its target protein. In many heterocyclic compounds, N-alkylation or N-arylation can also impact the molecule's lipophilicity and metabolic stability.
Aromatic Ring Substitutions: The aromatic ring of the oxindole core provides another avenue for structural modification. The introduction of electron-withdrawing or electron-donating groups at various positions (e.g., 4, 5, 6, and 7) can modulate the electronic properties of the entire molecule, which in turn can affect its binding affinity. For example, in a study on spirooxindole derivatives, it was suggested that the substitution of electron-withdrawing groups on the aromatic ring could enhance anticancer activity. Conversely, the addition of such groups near the isatin (B1672199) ring was predicted to decrease receptor binding. nih.gov The position of the substituent is also critical, as steric hindrance can either promote or hinder favorable interactions with the target.
The following table summarizes the potential impact of substitutions on the oxindole core based on general SAR principles observed in related compounds.
| Substitution Site | Type of Substituent | Potential Impact on Biological Activity |
| N1-Position | Small Alkyl Groups | Can increase lipophilicity and cell permeability. |
| Aryl Groups | May introduce additional binding interactions (e.g., pi-stacking). | |
| Hydrogen Bond Donors/Acceptors | Can form specific hydrogen bonds with the target protein. | |
| Aromatic Ring | Electron-Withdrawing Groups (e.g., -NO2, -Cl) | May enhance potency by altering electronic distribution. nih.gov |
| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can influence binding affinity and metabolic pathways. | |
| Bulky Groups | May introduce steric hindrance or favorable van der Waals interactions. |
The piperidine (B6355638) ring is another critical component of this compound, and its substitution patterns can significantly affect biological activity. The flexibility of the piperidine ring allows it to adopt various conformations, which can be influenced by the nature and position of substituents. This conformational flexibility can be key to achieving optimal binding with a biological target.
In broader studies of piperidine-containing compounds, it has been shown that substitutions at the N1 and C4 positions are common strategies for modulating activity. rhhz.net For this compound analogues, modifications to the piperidine ring could involve:
N-Substitution: The nitrogen atom of the piperidine ring can be substituted with various groups to alter the compound's basicity, polarity, and potential for hydrogen bonding.
The following table illustrates potential modifications to the piperidine ring and their expected influence on activity.
| Substitution Site | Type of Substituent | Potential Impact on Biological Activity |
| Piperidine Nitrogen | Alkyl Chains | Can affect lipophilicity and steric interactions. |
| Aromatic Rings | May introduce additional binding sites. | |
| Piperidine Carbons | Small Functional Groups | Can fine-tune the conformation and polarity of the ring. |
| Polar Groups | May enhance solubility and introduce hydrogen bonding opportunities. |
In the context of this compound, the direct linkage between the oxindole and piperidine moieties is a defining feature. However, in analogue design, a linker can be introduced between these two core fragments. The length and composition of such a linker are critical for productive target interaction. nih.gov
Studies on bifunctional molecules, such as PROTACs, have highlighted the importance of linker chemistry. The linker influences the distance and relative orientation of the two binding moieties, which is crucial for achieving the desired biological effect. nih.govrsc.orgrsc.org Key considerations for linker design include:
Length: The length of the linker can determine whether the two ends of the molecule can bind simultaneously to their respective sites on a target or between two interacting proteins. nih.gov
Composition: The atoms and functional groups within the linker (e.g., alkyl chains, ethers, amides) affect its flexibility, polarity, and solubility. nih.govrsc.org For instance, incorporating a piperazine (B1678402) ring within a linker can increase rigidity and potentially improve solubility upon protonation. rsc.org
Rigidity: A more rigid linker can pre-organize the molecule in a conformation favorable for binding, potentially increasing potency. Conversely, a flexible linker may allow for more induced-fit interactions.
The following table outlines how linker characteristics can influence the activity of bifunctional analogues.
| Linker Characteristic | Description | Potential Impact on Target Interaction |
| Length | Number of atoms connecting the two core moieties. | Affects the distance between binding domains and can be optimized for specific targets. nih.gov |
| Composition | Types of atoms and functional groups in the linker. | Influences solubility, metabolic stability, and potential for hydrogen bonding. nih.govrsc.org |
| Flexibility/Rigidity | Conformational freedom of the linker. | A rigid linker can lead to higher affinity by reducing the entropic penalty of binding. |
Stereochemical Determinants of Biological Activity
Chirality plays a pivotal role in the biological activity of many compounds, as biological targets such as enzymes and receptors are themselves chiral. mdpi.comresearchgate.netnih.gov this compound possesses a chiral center at the C3 position of the oxindole ring. The spatial arrangement of the methyl and piperidino groups around this stereocenter can lead to different enantiomers, which may exhibit distinct biological activities.
It is a well-established principle in medicinal chemistry that different stereoisomers of a drug can have different potencies, efficacies, and even different pharmacological effects. mdpi.comresearchgate.netnih.gov One enantiomer may bind with high affinity to a target receptor, while the other may have significantly lower affinity or may even interact with a different target altogether. This stereoselectivity is often due to the specific three-dimensional arrangement of functional groups that is required for optimal interaction with the binding site of a biological macromolecule.
For this compound, it is highly probable that one enantiomer is significantly more active than the other. Determining the absolute stereochemistry of the more active enantiomer is a critical step in the drug development process, as it allows for the synthesis of the single, more potent isomer, potentially leading to a more effective and safer therapeutic agent.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be valuable tools for predicting the activity of novel analogues of this compound before they are synthesized, thereby saving time and resources in the drug discovery process.
A typical QSAR study involves the following steps:
Data Set Preparation: A series of analogues with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, electronic properties) and topological features.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For this compound and its analogues, a QSAR model could be developed to predict their potency based on descriptors related to the substituents on the oxindole and piperidine rings. For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be employed to analyze the steric and electrostatic fields of the molecules and correlate them with their biological activity. Such models can provide visual representations (contour maps) that indicate regions where bulky or electron-rich substituents would be favorable or unfavorable for activity, thus guiding the design of new, more potent compounds.
Computational Chemistry and Molecular Modeling Studies of 3 Methyl 3 Piperidinooxindole
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walisongo.ac.id This method is instrumental in drug discovery for forecasting the binding mode and affinity of a small molecule ligand, such as 3-Methyl-3-piperidinooxindole, to the active site of a target protein.
Docking simulations for this compound would involve preparing the 3D structure of the molecule and docking it into the binding sites of various biologically relevant proteins. The oxindole (B195798) scaffold is a known "privileged structure" in medicinal chemistry, recognized for its interaction with a multitude of targets, including various kinases, proteases, and receptors. researchgate.netresearcher.lifenih.gov For instance, derivatives of the oxindole core have been docked against targets like the main protease of COVID-19 and Indoleamine 2,3-dioxygenase (IDO-1), an enzyme implicated in cancer immunotherapy. walisongo.ac.idnih.gov
The simulation calculates a docking score, typically in kcal/mol, which estimates the binding free energy; a lower score generally indicates a more stable protein-ligand complex. walisongo.ac.id Key interactions stabilizing the complex are then analyzed. For this compound, these would likely include:
Hydrogen Bonding: The carbonyl oxygen of the oxindole ring and the nitrogen atom of the piperidine (B6355638) ring can act as hydrogen bond acceptors.
Hydrophobic Interactions: The aromatic ring of the oxindole and the aliphatic piperidine ring can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
Pi-Stacking: The indole (B1671886) ring system can engage in π-π stacking with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
The table below illustrates hypothetical docking results for this compound with representative protein targets known to bind oxindole scaffolds, showcasing the type of data generated from such simulations.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |
| Leu172, Val57 | Hydrophobic | ||
| Phe169 | π-π Stacking | ||
| Protease B | -7.9 | Asp25, Gly27 | Hydrogen Bond |
| Ile50, Val82 | Hydrophobic | ||
| Receptor C | -9.1 | Ser120 | Hydrogen Bond |
| Trp84, Tyr228 | π-π Stacking | ||
| Pro117, Ala119 | Hydrophobic |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Conformational Analysis and Molecular Dynamics Simulations of this compound
While docking provides a static snapshot of a potential binding pose, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of the molecule and its complex with a target. researchgate.net
Conformational Analysis: The this compound molecule possesses significant conformational flexibility. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. whiterose.ac.uk However, the presence of the bulky oxindole substituent at the 3-position could influence the equilibrium between different chair and boat conformations. Computational methods can be used to calculate the potential energy surface and identify the lowest energy (most stable) conformers.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a detailed view of the stability and dynamics of a protein-ligand complex in a simulated physiological environment. researchgate.netnih.gov For a complex involving this compound, an MD simulation of 100 nanoseconds or more would reveal: researchgate.net
Flexibility of the Complex: The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue. This highlights which parts of the protein are flexible and which are stabilized upon ligand binding. nih.gov
Persistence of Interactions: MD simulations allow for the analysis of the durability of key interactions (like hydrogen bonds) identified during docking.
The results of these simulations are crucial for validating docking poses and understanding the dynamic behavior that governs molecular recognition.
| Simulation Parameter | Information Provided | Significance for this compound |
| RMSD (Root Mean Square Deviation) | Stability of the ligand's position and protein's structure over time. | Confirms if the predicted binding pose is stable or if the molecule shifts significantly. |
| RMSF (Root Mean Square Fluctuation) | Flexibility of individual amino acid residues in the protein. | Identifies which parts of the binding pocket are rigid or flexible upon interaction. |
| Hydrogen Bond Analysis | Occupancy and lifetime of specific hydrogen bonds. | Determines the strength and persistence of key hydrogen bonding interactions. |
| Solvent Accessible Surface Area (SASA) | The surface area of the complex exposed to the solvent. | Indicates how the ligand binding might alter the protein's interaction with water. |
This interactive table summarizes the key metrics obtained from MD simulations.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. semanticscholar.orgacs.org These calculations provide a fundamental understanding of molecular properties and can predict the reactivity of this compound.
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. semanticscholar.org A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding. For this compound, the carbonyl oxygen would be an area of negative potential (red), while the N-H proton of the oxindole would be a region of positive potential (blue).
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, further clarifying its stability and bonding characteristics.
| Quantum Chemical Property | Calculated Value (Illustrative) | Interpretation |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 eV | Reflects chemical stability and low reactivity. |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |
This interactive table shows typical data generated from quantum chemical calculations for an organic molecule.
Pharmacophore Modeling and De Novo Ligand Design Strategies
The structural features of this compound make it a valuable starting point for both pharmacophore modeling and de novo ligand design.
Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the structure of this compound, a pharmacophore model could be generated containing features such as: nih.govresearchgate.net
One Aromatic Ring feature (the oxindole core).
One Hydrogen Bond Acceptor (the carbonyl oxygen).
One Hydrogen Bond Donor (the N-H group of the lactam).
One Hydrophobic center (the piperidine ring).
One Positive Ionizable feature (the piperidine nitrogen under physiological pH).
This model can then be used to rapidly screen large virtual libraries of compounds to identify other molecules that share these key features and may therefore bind to the same target. nih.gov
De Novo Ligand Design: This computational strategy involves building novel molecules from scratch or by modifying existing scaffolds. The this compound scaffold can serve as a template. Algorithms can be used to "grow" new functional groups from the scaffold or link it with other molecular fragments to design new potential ligands with optimized properties, such as improved binding affinity or better synthetic accessibility.
Binding Energy Calculations and Ligand Efficiency Metrics
To refine the predictions from molecular docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are often used. nih.govfrontiersin.orgsamipubco.com These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models, offering a more accurate estimation than standard docking scores. nih.gov The binding free energy (ΔG_bind) is composed of contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. frontiersin.org
Ligand Efficiency (LE) Metrics: In drug discovery, it is not enough for a molecule to be potent; it must also be efficient. Ligand efficiency metrics relate the binding affinity of a compound to its size or other physicochemical properties. mtak.huwikipedia.org This helps identify compounds that achieve high affinity without becoming excessively large or greasy, properties that often lead to poor pharmacokinetic profiles. mtak.hu
Key metrics include:
Ligand Efficiency (LE): Normalizes binding energy by the number of non-hydrogen atoms (heavy atoms, HA). A higher LE value is desirable. wikipedia.org
LE = - (ΔG) / N or LE ≈ 1.4 * (pIC50) / N
Lipophilic Ligand Efficiency (LLE): Relates potency (pIC50) to lipophilicity (logP), aiming for a balance where potency is increased without a disproportionate increase in lipophilicity. mtak.hu
LLE = pIC50 - logP
The table below provides a sample calculation for these metrics, using hypothetical data for this compound.
| Parameter | Value (Hypothetical) | Formula | Result |
| pIC50 | 7.5 | - | - |
| Heavy Atom Count (N) | 20 | - | - |
| logP | 2.5 | - | - |
| Ligand Efficiency (LE) | - | 1.4 * pIC50 / N | (1.4 * 7.5) / 20 = 0.525 |
| Lipophilic Ligand Efficiency (LLE) | - | pIC50 - logP | 7.5 - 2.5 = 5.0 |
This interactive table demonstrates how ligand efficiency metrics are calculated.
By applying these computational tools, researchers can build a comprehensive profile of this compound, predicting its biological potential and providing a rational basis for its synthesis and further evaluation as a modulator of protein function.
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Methyl 3 Piperidinooxindole
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an essential tool for separating 3-Methyl-3-piperidinooxindole from impurities, starting materials, and byproducts that may be present after its synthesis. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. ptfarm.plresearchgate.net
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The separation occurs on a nonpolar stationary phase, such as a C18 (octadecyl) column, using a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time—for instance, by increasing the proportion of an organic solvent like acetonitrile in an aqueous buffer—is often employed to achieve optimal separation of compounds with varying polarities.
Detection is commonly performed using a Diode Array Detector (DAD) or a standard Ultraviolet (UV) detector, which measures the absorbance of the analyte at specific wavelengths. The resulting chromatogram displays peaks corresponding to the analyte and any impurities, with the area under each peak being proportional to its concentration. This allows for the precise quantification of purity.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net Due to its relatively high molecular weight and the presence of polar functional groups, this compound itself is not ideally suited for direct GC analysis. However, GC is invaluable for identifying and quantifying volatile organic impurities that may be present in a sample, such as residual solvents from the synthesis process (e.g., ethanol, acetone (B3395972), tetrahydrofuran) or volatile byproducts. ijpsonline.com
In this application, headspace GC is often the preferred method. A sample is heated in a sealed vial, and the vapor (headspace) containing the volatile components is injected into the GC system. Separation is achieved on a capillary column, and a Flame Ionization Detector (FID) is typically used for detection, offering high sensitivity for organic compounds.
Table 2: Typical Residual Solvents Analyzed by Headspace GC
| Solvent | Boiling Point (°C) | Class |
|---|---|---|
| Acetone | 56 | Class 3 |
| Ethanol | 78 | Class 3 |
| Ethyl Acetate | 77 | Class 3 |
| Tetrahydrofuran | 66 | Class 3 |
| Heptane | 98 | Class 3 |
Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. libretexts.org When coupled with a chromatographic separation technique (GC or LC), it becomes a highly specific and sensitive method for both identification and quantification.
For the analysis of volatile components within a this compound sample, GC-MS is the method of choice. As components elute from the GC column, they enter the mass spectrometer's ion source, typically an electron ionization (EI) source. In EI, high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. nih.govmsu.edu
The resulting mass spectrum is a "fingerprint" of the molecule, showing the molecular ion (if stable enough to be observed) and various fragment ions. chemguide.co.uklibretexts.org This fragmentation pattern can be compared to spectral libraries (like NIST) for positive identification of known impurities or interpreted to deduce the structure of unknown volatile byproducts. researchgate.net
LC-MS is the definitive technique for the analysis of this compound, combining the separation power of HPLC with the detection specificity of mass spectrometry. shimadzu.co.krnih.gov This is particularly useful for analyzing non-volatile compounds that cannot be handled by GC. researchgate.netmdpi.com
After separation on an LC column, the analyte enters the MS ion source. Electrospray Ionization (ESI) is a common "soft" ionization technique used in LC-MS that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. The mass analyzer then separates these ions based on their m/z ratio, allowing for the precise determination of the compound's molecular weight. For this compound (C₁₄H₁₈N₂O), the expected exact mass is 230.1419 g/mol . High-resolution mass spectrometry (HRMS) can measure this mass with high accuracy, further confirming the elemental composition.
Table 3: Expected Ions for this compound in ESI-MS
| Ion | Formula | Expected m/z |
|---|---|---|
| [M+H]⁺ | [C₁₄H₁₉N₂O]⁺ | 231.1492 |
| [M+Na]⁺ | [C₁₄H₁₈N₂ONa]⁺ | 253.1311 |
| [2M+H]⁺ | [C₂₈H₃₇N₄O₂]⁺ | 461.2911 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): This technique provides information on the number of distinct proton environments, the electronic environment of each proton (chemical shift), and the number of neighboring protons (splitting pattern). For this compound, one would expect to see distinct signals for the aromatic protons on the oxindole (B195798) ring, the protons on the piperidine (B6355638) ring, and the protons of the methyl group.
¹³C NMR (Carbon-13 NMR): This experiment detects the carbon atoms in the molecule, with each unique carbon atom giving a distinct signal. docbrown.info This allows for a direct count of the non-equivalent carbons in the structure. Expected signals would include those for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the methyl and piperidine groups.
2D NMR: Two-dimensional NMR experiments provide correlation data that reveal how different atoms are connected within the molecule.
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through two or three bonds), helping to piece together fragments of the molecule, such as the entire spin system of the piperidine ring. youtube.comscribd.comsdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.comnih.gov This is crucial for definitively assigning which proton signal corresponds to which carbon signal.
Table 4: Predicted NMR Data for this compound
| Nucleus | Atom Type/Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Oxindole Aromatic Protons | ~6.8 - 7.5 | Multiple signals, complex splitting |
| ¹H | Oxindole NH | ~8.0 - 10.0 | Broad singlet |
| ¹H | Piperidine Protons | ~1.5 - 3.0 | Multiple complex signals |
| ¹H | C3-Methyl Protons | ~1.4 | Singlet |
| ¹³C | Carbonyl (C=O) | ~180 | - |
| ¹³C | Aromatic Carbons | ~110 - 145 | Multiple signals |
| ¹³C | Quaternary C3 | ~60 - 70 | - |
| ¹³C | Piperidine Carbons | ~25 - 55 | Multiple signals |
| ¹³C | Methyl Carbon | ~20 - 25 | - |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography stands as the unequivocal standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular geometry, conformation, and intermolecular interactions, which are critical for understanding the physicochemical properties of a compound like this compound.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract this beam, creating a unique pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, infer the exact position of each atom.
While the specific crystallographic data for this compound is not publicly available, the analysis of related piperidinone and oxindole structures demonstrates the type of detailed information that would be obtained. nih.govnih.gov For instance, X-ray analysis of a related compound, 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one, revealed an orthorhombic crystal system and a chair conformation for the central piperidinone ring. nih.gov Similarly, analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one detailed its crystal packing and the hydrogen bonds influencing its supramolecular structure. nih.gov
For this compound, a successful crystallographic analysis would yield a set of key parameters that define its solid-state structure. These parameters are presented in the table below, illustrating the typical data generated from such an experiment.
| Crystallographic Parameter | Type of Information Provided | Example Data (Hypothetical) |
|---|---|---|
| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry elements present in the unit cell. | P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit that forms the crystal. | a = 10.1 Å, b = 12.5 Å, c = 9.8 Å, β = 95° |
| Bond Lengths & Angles | Precise measurements of distances between atoms and the angles they form, confirming the molecular connectivity. | C-N bond: 1.38 Å |
| Torsion Angles | Defines the conformation of the molecule, such as the puckering of the piperidine ring. | C2-N1-C7-C8: -60.5° |
| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds or van der Waals interactions that dictate crystal packing. | C-H···O hydrogen bonds |
This detailed structural information is crucial for computational modeling, understanding structure-activity relationships (SAR), and predicting the compound's physical properties, such as solubility and melting point.
Method Validation for Analytical Reliability in Research Contexts
To ensure that data generated in a research setting is accurate, reliable, and reproducible, any quantitative analytical method must be validated. amsbiopharma.comajpaonline.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov For the quantification of this compound, a technique such as High-Performance Liquid Chromatography (HPLC) would typically be employed, and its validation would adhere to guidelines established by the International Council for Harmonisation (ICH). altabrisagroup.comgmp-compliance.orgbiopharminternational.com
The validation process assesses several key performance parameters, which collectively ensure the method's reliability. youtube.com These parameters are crucial for establishing the quality and consistency of analytical results. amsbiopharma.comaltabrisagroup.com
Specificity/Selectivity : This parameter ensures that the analytical signal is unequivocally from the analyte of interest (this compound) and not from any other components, such as impurities, degradation products, or matrix components. altabrisagroup.com
Linearity : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.995. altabrisagroup.com
Accuracy : Accuracy reflects the closeness of the measured value to the true value. altabrisagroup.com It is often determined by spiking a blank matrix with a known quantity of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) and calculating the percent recovery. altabrisagroup.com
Precision : Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. biopharminternational.com It is typically expressed as the Relative Standard Deviation (%RSD) and is assessed at two levels:
Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval. biopharminternational.com
Intermediate Precision : The precision within the same laboratory but on different days, with different analysts, or on different equipment. biopharminternational.com
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantified with precision and accuracy. biopharminternational.com
Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. biopharminternational.com
Robustness : This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during routine use. altabrisagroup.com
The table below summarizes the key validation parameters and their typical acceptance criteria in a research context for an HPLC method.
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure only the analyte of interest. | Peak purity index > 0.99; No interference at the analyte's retention time. |
| Linearity (Range) | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.995. altabrisagroup.com |
| Accuracy | Closeness to the true value. | Recovery typically within 98.0-102.0%. ijpsjournal.com |
| Precision (%RSD) | Agreement between repeated measurements. | RSD ≤ 2%. amsbiopharma.com |
| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-Noise Ratio (S/N) of ~3:1. |
| Limit of Quantification (LOQ) | Lowest quantifiable concentration. | Signal-to-Noise Ratio (S/N) of ~10:1. |
| Robustness | Resistance to small method variations. | System suitability parameters remain within limits; RSD of results is low. |
By systematically evaluating these parameters, researchers can establish a fully validated analytical method for this compound, ensuring that all quantitative data produced is scientifically sound and defensible.
Future Directions and Research Perspectives for 3 Methyl 3 Piperidinooxindole
Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The future of 3-Methyl-3-piperidinooxindole in drug development hinges on the ability to produce it and its analogs in an efficient, cost-effective, and environmentally sustainable manner. While initial syntheses have been achieved, future research will focus on the development of novel synthetic strategies. This includes the exploration of greener chemistry principles, such as the use of less hazardous solvents and reagents, and the development of catalytic methods to improve atom economy.
Furthermore, the development of asymmetric synthetic routes will be crucial to isolate and study the individual enantiomers of this compound. This is of paramount importance as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties. A comparative analysis of the synthetic efficiency of various potential routes is presented in the table below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Flow Chemistry | Improved reaction control, enhanced safety, potential for scalability. | Initial setup costs, requirement for specialized equipment. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, potential for low product yields. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased product yields. | Potential for localized overheating, scalability can be a concern. |
Expansion of Biological Target Identification and Validation in Emerging Research Areas
To date, the primary identified biological activity of this compound is its antiarrhythmic effect. However, the oxindole (B195798) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. Therefore, a significant future research avenue will be the expansion of target identification and validation for this compound and its derivatives.
High-throughput screening (HTS) of this compound against a broad panel of receptors, enzymes, and ion channels could uncover novel biological activities. Particular areas of interest could include its potential effects on neurological disorders, inflammatory conditions, and proliferative diseases, given the known activities of other oxindole-containing compounds. Validating these new targets will involve a combination of in vitro and in vivo studies to confirm the mechanism of action and therapeutic relevance.
Integration of Advanced Computational Approaches for Rational Design and Lead Optimization
Computational chemistry and molecular modeling will play a pivotal role in the future development of this compound. These approaches can provide valuable insights into its mechanism of action and guide the rational design of new, more potent, and selective analogs.
Key computational approaches to be employed include:
Molecular Docking: To predict the binding mode of this compound to its biological target(s), helping to understand the key molecular interactions responsible for its activity.
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of a series of analogs with their biological activity, enabling the prediction of the activity of novel compounds.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target, providing a more realistic representation of the biological system.
These computational studies will accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and best drug-like properties, thereby reducing the time and cost associated with traditional trial-and-error approaches.
Development of Advanced Analytical Techniques for Real-Time Monitoring and Metabolite Profiling
As this compound progresses through preclinical and potentially clinical development, the need for sensitive and reliable analytical methods for its quantification in biological matrices will become critical. Future research will focus on the development and validation of such methods.
Investigation of Multi-Mechanism Interactions and Polypharmacology
The concept of "one drug, one target" is increasingly being replaced by the understanding that many effective drugs exert their therapeutic effects by interacting with multiple targets. This phenomenon, known as polypharmacology, can lead to enhanced efficacy and a reduced likelihood of developing drug resistance.
Future investigations into this compound will aim to explore its potential polypharmacological profile. This will involve a systems biology approach, combining experimental data with computational modeling to identify multiple potential targets and signaling pathways that are modulated by the compound. Understanding these multi-mechanism interactions will provide a more comprehensive picture of its pharmacological effects and could reveal new therapeutic opportunities beyond its initial antiarrhythmic indication. A thorough investigation into its interactions with various receptor and enzyme families will be a key focus of this research.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-Methyl-3-piperidinooxindole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclization of precursor amines with carbonyl derivatives under acidic or basic conditions. For optimization, use design-of-experiment (DoE) approaches to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Purification via column chromatography or recrystallization should follow protocols validated with reference standards (e.g., calibration solutions ). Yield improvements may require inert atmosphere conditions to prevent oxidation of intermediates.
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR, compare chemical shifts to analogous piperidine-oxindole derivatives to confirm substitution patterns. Infrared (IR) spectroscopy can validate carbonyl and amine functional groups. Use HPLC with UV detection (e.g., λ = 254 nm) to assess purity, referencing certified calibration standards for retention time alignment .
Q. How can researchers validate the purity of this compound, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer : Purity ≥95% is typically required for in vitro assays. Validate via:
- Chromatography : HPLC or GC-MS with internal standards.
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Detect residual solvents or moisture.
Document deviations from standard protocols (e.g., column temperature adjustments) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory pharmacological data for this compound across studies be resolved?
- Methodological Answer : Discrepancies may arise from batch-to-batch variability or assay conditions. Conduct meta-analyses using standardized datasets (e.g., IC₅₀ values under consistent pH/temperature). Replicate experiments with rigorously characterized batches and report deviations in protocols (e.g., cell line passage numbers, solvent concentrations) . Use statistical tools (e.g., ANOVA) to identify confounding variables.
Q. What experimental frameworks are recommended for elucidating the mechanistic role of this compound in modulating neurotransmitter receptors?
- Methodological Answer : Combine:
- Computational Docking : Predict binding affinities to dopamine or serotonin receptors using molecular dynamics simulations (e.g., AutoDock Vina).
- In Vitro Binding Assays : Radioligand displacement studies (e.g., ³H-spiperone for dopamine D₂ receptors).
- Functional Assays : Measure cAMP levels or calcium flux in transfected HEK293 cells.
Validate results against negative controls (e.g., receptor knockout models) .
Q. What strategies mitigate toxicity risks during in vivo studies of this compound?
- Methodological Answer : Follow FINER criteria (Feasible, Novel, Ethical, Relevant):
- Dose Escalation : Start at 1/10th of the LD₅₀ (if known) in rodent models.
- Biomarker Monitoring : Track liver enzymes (ALT/AST) and renal function (creatinine).
- Ethical Compliance : Adhere to institutional animal care protocols and include sham controls.
Reference safety data from structurally related compounds (e.g., piperidine derivatives) to anticipate adverse effects .
Methodological Design Considerations
Q. How can researchers optimize solvent systems for this compound in solubility-limited assays?
- Methodological Answer : Screen co-solvents (e.g., DMSO:PBS mixtures) using phase diagrams. For in vivo applications, consider biocompatible solvents like PEG-400. Validate solubility via nephelometry and compare to published solubility parameters (e.g., Hansen solubility spheres) .
Q. What protocols ensure reproducibility in stability studies of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Use sealed, amber vials under nitrogen to prevent photodegradation and oxidation. Report degradation products via LC-MS and align with ICH Q1A guidelines .
Q. How should researchers design dose-response studies to account for this compound’s nonlinear pharmacokinetics?
- Methodological Answer : Use log-spaced dosing (e.g., 0.1, 1, 10 mg/kg) in rodent models. Incorporate pharmacokinetic sampling at multiple timepoints (e.g., 0.5, 2, 8, 24 hrs) to calculate AUC and Cₘₐₓ. Apply nonlinear regression models (e.g., Michaelis-Menten) to fit data .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
